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Compound of Interest

Compound Name: Naringin dihydrochalcone

Cat. No.: B1676963 Get Quote

For researchers, scientists, and drug development professionals, definitive structural

confirmation of compounds is a critical step in the research and development pipeline. This

guide provides a comparative spectroscopic analysis of naringin dihydrochalcone, a potent

sweetener and antioxidant, against its precursor, naringin. By presenting key experimental data

and detailed protocols, this document serves as a practical resource for the unambiguous

identification and characterization of naringin dihydrochalcone.

Naringin dihydrochalcone, a derivative of the naturally occurring flavonoid naringin found in

citrus fruits, is of significant interest due to its intense sweetness and potential health benefits.

The structural transformation from naringin to its dihydrochalcone derivative involves the

opening of the heterocyclic C ring and the reduction of a double bond, leading to distinct

changes in its spectroscopic signature. This guide outlines the application of Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy for the unequivocal confirmation of this transformation.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of naringin dihydrochalcone and naringin, providing a clear basis for comparison

and structure confirmation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
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Assignment

Naringin

Dihydrochalcone

(Methanol-d4)

Naringin (Methanol-

d4)
Key Differences

H-2 - 5.31

Absence of the

characteristic H-2

proton signal of the

flavanone ring in the

dihydrochalcone.

H-3a / H-3b - 3.89 / 2.75

Absence of the

diastereotopic H-3

protons of the

flavanone ring in the

dihydrochalcone.

α-CH₂ ~3.0-3.2 -

Appearance of signals

corresponding to the

ethylene bridge in the

dihydrochalcone.

β-CH₂ ~3.0-3.2 -

Appearance of signals

corresponding to the

ethylene bridge in the

dihydrochalcone.

H-2', H-6' 7.06 (d, J = 8.2 Hz) -

Aromatic protons of

the B-ring in the

dihydrochalcone.

H-3', H-5' - -

H-6 - 6.13

H-8 - 6.13

H-3'', H-5'' - 6.78

H-6'' - 7.32

Rhamnose CH₃ 1.31 (d) 1.31 (d)
Similar shifts for the

sugar moieties.
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Anomeric H (Glu) 5.27 5.27
Similar shifts for the

sugar moieties.

Anomeric H (Rha) 5.35 5.35
Similar shifts for the

sugar moieties.

Note: Some values are approximated based on typical spectra. Precise chemical shifts and

coupling constants can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
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Assignment

Naringin

Dihydrochalcone

(Methanol-d4)[1]

Naringin (Methanol-

d4)[2]
Key Differences

C-2 - 79.31

Absence of the C-2

carbon of the

flavanone ring in the

dihydrochalcone.

C-3 - 42.37

Absence of the C-3

carbon of the

flavanone ring in the

dihydrochalcone.

C-4 (C=O) 205.70 197.23

Downfield shift of the

carbonyl carbon in the

dihydrochalcone due

to the open-chain

structure.

α-C 46.10 -

Appearance of the α-

carbon of the ethylene

bridge in the

dihydrochalcone.

β-C 29.81 -

Appearance of the β-

carbon of the ethylene

bridge in the

dihydrochalcone.

C-1' 132.49 129.5
Shift in the B-ring

carbons.

C-2', C-6' 128.98 128.8
Shift in the B-ring

carbons.

C-3', C-5' 114.80 115.8
Shift in the B-ring

carbons.

C-4' 163.98 158.2
Shift in the B-ring

carbons.
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C-1'' 101.07 164.2

Significant shifts in the

A-ring carbons due to

the structural

rearrangement.

C-2'' 163.18 96.5

Significant shifts in the

A-ring carbons due to

the structural

rearrangement.

C-3'' 97.93 167.2

Significant shifts in the

A-ring carbons due to

the structural

rearrangement.

C-4'' 163.98 95.5

Significant shifts in the

A-ring carbons due to

the structural

rearrangement.

C-5'' 94.91 163.5

Significant shifts in the

A-ring carbons due to

the structural

rearrangement.

C-6'' 101.07 97.3

Significant shifts in the

A-ring carbons due to

the structural

rearrangement.

Sugar Carbons 60.95 - 77.63 60.7 - 77.5

Largely similar

chemical shifts for the

sugar moieties.

Table 3: Mass Spectrometry (MS) Data
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Compound Ionization Mode [M+H]⁺ (m/z) [M-H]⁻ (m/z)

Naringin

Dihydrochalcone
ESI 583 581.2138[3]

Naringin ESI 581 579.1907[3]

Note: The +2 Da mass difference is a key indicator of the hydrogenation of the double bond in

the conversion of naringin to naringin dihydrochalcone.

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
Functional Group

Naringin

Dihydrochalcone[1]
Naringin Key Differences

O-H Stretch (phenolic,

alcoholic)
3000-3680 (broad) 3424 (broad)

Both show broad O-H

stretching.

C-H Stretch (aromatic) 3000-3300 ~3100
Similar aromatic C-H

stretching.

C-H Stretch (aliphatic) 2840-2980 ~2900

More pronounced

aliphatic C-H

stretching in the

dihydrochalcone due

to the ethylene bridge.

C=O Stretch (ketone) 1630 1645
Shift in the carbonyl

stretching frequency.

C=C Stretch

(aromatic)
1520, 1440, 1390 ~1600, 1520, 1450

Changes in the

aromatic C=C

stretching pattern.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
(nm)
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Compound Solvent λmax Key Differences

Naringin

Dihydrochalcone
Methanol ~283, ~325

The spectrum is

significantly different

from naringin,

reflecting the altered

chromophore system.

Naringin Methanol 283, 327

The two absorption

bands are

characteristic of the

flavanone structure.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped

with a broadband probe.

Sample Preparation: Dissolve approximately 5-10 mg of the sample (naringin
dihydrochalcone or naringin) in 0.5-0.7 mL of deuterated methanol (Methanol-d4).

¹H NMR Acquisition:

Acquire spectra at 298 K.

Use a standard single-pulse experiment.

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.

¹³C NMR Acquisition:

Acquire spectra using a proton-decoupled pulse sequence.
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Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 s.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual

solvent peak of Methanol-d4 (δH 3.31 ppm, δC 49.0 ppm).

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI)

source.

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Analysis:

Infuse the sample solution directly into the ESI source or inject it through a liquid

chromatography (LC) system.

Acquire mass spectra in both positive and negative ion modes.

Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-

30 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.

Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻) and

compare it with the calculated theoretical mass.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of

the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the

mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR)

accessory.
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Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., methanol) to an absorbance value below 1.5.

Acquisition:

Scan the sample over a wavelength range of 200-600 nm.

Use the pure solvent as a blank for baseline correction.

Data Analysis: Determine the wavelengths of maximum absorbance (λmax).

Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure confirmation of naringin dihydrochalcone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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